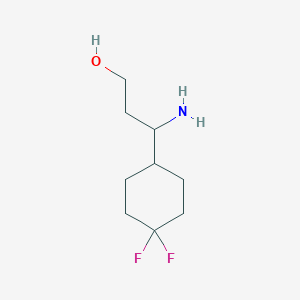

3-Amino-3-(4,4-difluorocyclohexyl)propan-1-ol

Description

3-Amino-3-(4,4-difluorocyclohexyl)propan-1-ol is a chemical compound with the molecular formula C9H17F2NO and a molecular weight of 193.24 g/mol It is characterized by the presence of an amino group, a difluorocyclohexyl ring, and a propanol moiety

Properties

IUPAC Name |

3-amino-3-(4,4-difluorocyclohexyl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17F2NO/c10-9(11)4-1-7(2-5-9)8(12)3-6-13/h7-8,13H,1-6,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIMWYJWHKWCASR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(CCO)N)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(4,4-difluorocyclohexyl)propan-1-ol typically involves the following steps:

Formation of the Difluorocyclohexyl Ring: The difluorocyclohexyl ring can be synthesized through the fluorination of cyclohexane derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using amines such as ammonia or primary amines.

Attachment of the Propanol Moiety: The propanol moiety can be attached through a series of reactions involving the formation of intermediates such as epoxides or halohydrins, followed by nucleophilic attack by hydroxyl-containing reagents.

Industrial Production Methods

Industrial production methods for 3-Amino-3-(4,4-difluorocyclohexyl)propan-1-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(4,4-difluorocyclohexyl)propan-1-ol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The amino group can participate in substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted amines or amides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) under acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: Alkyl halides (e.g., methyl iodide), acyl chlorides (e.g., acetyl chloride), and sulfonyl chlorides (e.g., tosyl chloride) under basic or neutral conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines and alcohols.

Substitution: Formation of substituted amines, amides, and sulfonamides.

Scientific Research Applications

3-Amino-3-(4,4-difluorocyclohexyl)propan-1-ol has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme inhibition.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating diseases.

Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Amino-3-(4,4-difluorocyclohexyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. The difluorocyclohexyl ring and amino group play crucial roles in its binding affinity and specificity towards target molecules.

Comparison with Similar Compounds

Similar Compounds

2-Amino-3-(4,4-difluorocyclohexyl)propan-1-ol: Similar structure with an amino group at the second position.

3-Amino-3-(4,4-difluorocyclohexyl)butan-1-ol: Similar structure with an additional carbon in the propanol moiety.

3-Amino-3-(4,4-difluorocyclohexyl)propan-2-ol: Similar structure with the hydroxyl group at the second position.

Uniqueness

3-Amino-3-(4,4-difluorocyclohexyl)propan-1-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. The presence of the difluorocyclohexyl ring enhances its stability and lipophilicity, making it a valuable compound for various applications.

Biological Activity

3-Amino-3-(4,4-difluorocyclohexyl)propan-1-ol is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse research sources.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : 3-Amino-3-(4,4-difluorocyclohexyl)propan-1-ol

- Molecular Formula : C9H17F2NO

- Molecular Weight : 201.24 g/mol

The presence of the difluorocyclohexyl group enhances its lipophilicity, potentially affecting its interaction with biological membranes and molecular targets.

3-Amino-3-(4,4-difluorocyclohexyl)propan-1-ol is believed to exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, impacting metabolic pathways.

- Receptor Interaction : It may function as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

- Cellular Uptake : Its lipophilic nature allows it to penetrate cell membranes effectively, facilitating its interaction with intracellular targets.

Biological Activity

Research indicates that 3-Amino-3-(4,4-difluorocyclohexyl)propan-1-ol exhibits various biological activities:

Antimicrobial Activity

Studies have shown that derivatives of similar structures possess antimicrobial properties. For instance, compounds with similar fluorinated groups have demonstrated significant inhibition against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa .

Enzyme Inhibition Studies

The compound has been investigated for its inhibitory effects on the enzyme RPE65, which plays a crucial role in the visual cycle. In vitro assays revealed that certain derivatives exhibit potent inhibition, with IC50 values indicating strong activity at submicromolar concentrations .

Table 1: Biological Activities of 3-Amino-3-(4,4-difluorocyclohexyl)propan-1-ol Derivatives

| Compound Name | Target Enzyme | IC50 (nM) | Activity Type |

|---|---|---|---|

| Compound 24 | RPE65 | 50 ± 9 | Inhibitor |

| Emixustat | RPE65 | 172 ± 29 | Inhibitor |

| Compound PI3 | Staph. aureus | Not Specified | Antimicrobial |

Note: The IC50 values represent the concentration required to inhibit 50% of the enzyme activity in vitro.

Case Study 1: RPE65 Inhibition

In a study focusing on retinal pigment epithelium (RPE) cells, derivatives of 3-Amino-3-(4,4-difluorocyclohexyl)propan-1-ol were tested for their ability to inhibit RPE65 activity. Results indicated that these compounds significantly reduced the production of visual cycle retinoids, which could have implications for treating retinal degenerative diseases .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of synthesized compounds related to 3-Amino-3-(4,4-difluorocyclohexyl)propan-1-ol against biofilm-forming bacteria. The results demonstrated that these compounds effectively inhibited biofilm formation and reduced bacterial motility and exopolysaccharide secretion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.